molecular formula C6H6N2 B1584651 5-Methyl-1H-pyrrole-2-carbonitrile CAS No. 26173-92-2

5-Methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1584651
CAS No.: 26173-92-2
M. Wt: 106.13 g/mol
InChI Key: LHTWORABVYVKEC-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrole-2-carbonitrile: is an organic compound with the molecular formula C6H6N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Scientific Research Applications

Chemistry: 5-Methyl-1H-pyrrole-2-carbonitrile is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse pyrrole derivatives, which are valuable intermediates in the synthesis of complex organic molecules .

Biology: In biological research, pyrrole derivatives, including this compound, are studied for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs and bioactive molecules .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry. They are investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of dyes, pigments, and polymers .

Safety and Hazards

The compound is classified under GHS05, GHS07, and GHS09 pictograms, indicating that it may be corrosive, harmful, and hazardous to the environment . The signal word is “Danger” and it has specific hazard and precautionary statements .

Mechanism of Action

Target of Action

It has been shown to inhibit the enzyme rna polymerase ii , which is responsible for the transcription and replication of DNA .

Mode of Action

5-Methyl-1H-pyrrole-2-carbonitrile interacts with its target, RNA polymerase II, by inhibiting its function . This inhibition disrupts the transcription and replication of DNA, leading to a halt in the production of new proteins and the replication of cells .

Biochemical Pathways

Given its inhibitory effect on rna polymerase ii , it can be inferred that it affects the transcription and replication of DNA. This could potentially impact various downstream effects, including protein synthesis and cell replication.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of RNA polymerase II . By inhibiting this enzyme, this compound could potentially disrupt the transcription and replication of DNA, leading to a halt in protein synthesis and cell replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-methylpyrrole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,5-Dimethyl-2-pyrrolecarbonitrile
  • Pyrrole-2-carbonitrile
  • 5-Methyl-1H-pyrrole-2-carboxylic acid

Comparison: 5-Methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1,5-Dimethyl-2-pyrrolecarbonitrile, it has a single methyl group at the 5-position, affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-methyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5-2-3-6(4-7)8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTWORABVYVKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341143
Record name 5-Methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26173-92-2
Record name 5-Methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-pyrrole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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